pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate
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Overview
Description
Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pentyl group, a naphthalen-1-ylsulfamoyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of pentyl isocyanate with 4-(naphthalen-1-ylsulfamoyl)aniline in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and solvent concentration to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives .
Scientific Research Applications
Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting membrane integrity and function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylcarbamate derivatives: These compounds share a similar naphthalen-1-yl group and exhibit comparable chemical properties.
Phenylcarbamate derivatives: Compounds with a phenylcarbamate moiety that may have similar reactivity and applications.
Sulfonamide derivatives: These compounds contain a sulfonamide group and are often used in medicinal chemistry
Uniqueness
Pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalen-1-ylsulfamoyl group enhances its potential as an enzyme inhibitor, while the pentyl group contributes to its lipophilicity and membrane permeability .
Properties
IUPAC Name |
pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNPADAMUTRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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